2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17559771
InChI: InChI=1S/C11H6ClF3N2/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)11(13,14)15/h1-6H
SMILES:
Molecular Formula: C11H6ClF3N2
Molecular Weight: 258.62 g/mol

2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine

CAS No.:

Cat. No.: VC17559771

Molecular Formula: C11H6ClF3N2

Molecular Weight: 258.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine -

Specification

Molecular Formula C11H6ClF3N2
Molecular Weight 258.62 g/mol
IUPAC Name 2-chloro-5-[2-(trifluoromethyl)phenyl]pyrimidine
Standard InChI InChI=1S/C11H6ClF3N2/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)11(13,14)15/h1-6H
Standard InChI Key YKMJTAZVWKXQQG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)C(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Structural Features

2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine (C₁₁H₆ClF₃N₂) features a pyrimidine core substituted at the 2-position with a chlorine atom and at the 5-position with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing effects, influencing both the compound’s electronic distribution and intermolecular interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₆ClF₃N₂
Molecular Weight258.62 g/mol
CAS NumberNot publicly disclosed
XLogP3 (Partition Coefficient)3.2 (estimated)
Topological Polar Surface Area30.8 Ų

The chlorine atom at the 2-position enhances electrophilic susceptibility, making the compound amenable to nucleophilic substitution reactions. The planar pyrimidine ring facilitates π-π stacking interactions, a critical feature for binding to biological targets such as enzyme active sites.

Synthesis Methods and Optimization

Vapor-Phase Chlorination

A primary synthesis route involves vapor-phase chlorination of 5-(2-(trifluoromethyl)phenyl)pyrimidine precursors. This method operates at elevated temperatures (300–450°C) under controlled chlorine gas flow, yielding the target compound with >85% purity. Key parameters include:

Table 2: Optimal Reaction Conditions

ParameterRange
Temperature300–450°C
Reaction Time2–4 hours
Chlorine Gas Flow Rate0.5–1.0 L/min
Yield72–78%

Side products, including di-chlorinated analogs, are minimized by maintaining a stoichiometric excess of the precursor. Post-synthesis purification employs fractional distillation followed by recrystallization from ethanol-water mixtures.

Alternative Pathways

Microwave-assisted synthesis has been explored to reduce reaction times. Using N-chlorosuccinimide (NCS) as a chlorinating agent in dimethylformamide (DMF), yields of 65–70% are achieved within 30 minutes at 150°C . This method offers scalability advantages but requires careful control of microwave irradiation to prevent decomposition.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at the 2-position undergoes nucleophilic displacement with amines, thiols, and alkoxides. For example, reaction with sodium methoxide in tetrahydrofuran (THF) produces 2-methoxy-5-(2-(trifluoromethyl)phenyl)pyrimidine, a key intermediate for further derivatization.

Reaction Mechanism

The substitution proceeds via a two-step mechanism:

  • Base-assisted deprotonation of the nucleophile (e.g., methoxide).

  • Bimolecular nucleophilic substitution (SN2) at the electron-deficient C2 position, facilitated by the pyrimidine ring’s electron-withdrawing nature.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable functionalization of the phenyl ring. For instance, coupling with arylboronic acids introduces substituents at the phenyl group’s para position, enhancing steric and electronic diversity .

Applications in Pharmaceutical Research

Kinase Inhibition Profiling

Structural analogs of 2-chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine exhibit potent inhibition of tyrosine kinases, including ABL1 and EGFR. The trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the pyrimidine core participates in hydrogen bonding with conserved residues.

Table 3: Inhibitory Activity of Analogs

Kinase TargetIC₅₀ (nM)Structural Modification
ABL112.44-Amino substitution
EGFR8.76-Methoxy substitution
VEGFR223.1Phenyl ring fluorination

Industrial and Materials Science Applications

Agrochemical Development

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at application rates of 50–100 g/ha, outperforming commercial benchmarks like imazapyr.

Organic Electronics

Thin films of 2-chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine exhibit n-type semiconductor behavior with electron mobility of 0.15 cm²/V·s. Applications in organic light-emitting diodes (OLEDs) are under investigation, leveraging its high thermal stability (decomposition temperature = 285°C) .

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